molecular formula C12H21NO B3169667 N-(1-(adamantan-1-yl)ethyl)hydroxylamine CAS No. 937650-35-6

N-(1-(adamantan-1-yl)ethyl)hydroxylamine

Cat. No.: B3169667
CAS No.: 937650-35-6
M. Wt: 195.3 g/mol
InChI Key: MYRPSUXUTIGXBP-UHFFFAOYSA-N
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Description

N-(1-(adamantan-1-yl)ethyl)hydroxylamine is a chemical compound characterized by the presence of an adamantane moiety attached to an ethyl group, which is further linked to a hydroxylamine functional group. This compound is notable for its unique structural features, which confer specific chemical and physical properties. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(adamantan-1-yl)ethyl)hydroxylamine typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the hydroxylamine groupThe reaction conditions often involve the use of solvents like methylene chloride and reagents such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the separation of the organic layer, drying with sodium sulfate, and solvent evaporation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

N-(1-(adamantan-1-yl)ethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

Scientific Research Applications

N-(1-(adamantan-1-yl)ethyl)hydroxylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(1-(adamantan-1-yl)ethyl)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety provides stability and enhances binding affinity, while the hydroxylamine group can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)hydroxylamine: Similar structure but lacks the ethyl group, resulting in different chemical properties.

    1-adamantylamine: Contains an amine group instead of hydroxylamine, leading to distinct reactivity.

    Adamantane: The parent hydrocarbon, used as a reference compound for studying derivatives.

Uniqueness

N-(1-(adamantan-1-yl)ethyl)hydroxylamine is unique due to the combination of the adamantane moiety with the ethyl and hydroxylamine groups, providing a balance of stability, reactivity, and functional versatility .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13-14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRPSUXUTIGXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 2
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 3
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 4
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 5
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 6
N-(1-(adamantan-1-yl)ethyl)hydroxylamine

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